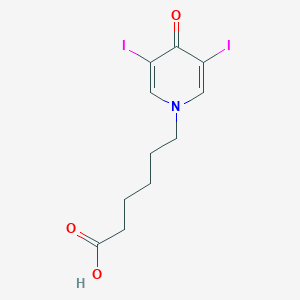
6-(3,5-diiodo-4-oxopyridin-1-yl)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,5-diiodo-4-oxopyridin-1-yl)hexanoic acid is a chemical compound with the molecular formula C11H13I2NO3 and a molecular weight of 461.03 g/mol . This compound is characterized by the presence of two iodine atoms and a pyridine ring, making it a unique and interesting subject for various scientific studies.
Méthodes De Préparation
The synthesis of 6-(3,5-diiodo-4-oxopyridin-1-yl)hexanoic acid involves several stepsThe reaction conditions typically involve the use of iodine and a suitable oxidizing agent under controlled temperature and pH conditions . Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity.
Analyse Des Réactions Chimiques
6-(3,5-diiodo-4-oxopyridin-1-yl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the reduction of the pyridine ring.
Substitution: The iodine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-(3,5-diiodo-4-oxopyridin-1-yl)hexanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Mécanisme D'action
The mechanism of action of 6-(3,5-diiodo-4-oxopyridin-1-yl)hexanoic acid involves its interaction with specific molecular targets. The iodine atoms play a crucial role in its reactivity, allowing it to form strong bonds with other molecules. The pyridine ring can interact with various enzymes and receptors, influencing biological pathways and exerting its effects .
Comparaison Avec Des Composés Similaires
6-(3,5-diiodo-4-oxopyridin-1-yl)hexanoic acid can be compared with other similar compounds, such as:
1,4-Dihydro-3,5-diiodo-4-oxo-1-pyridineacetic acid: Similar in structure but with an acetic acid side chain instead of hexanoic acid.
3,5-Diiodo-4-pyridone-1-acetic acid: Another related compound with different side chains and functional groups. The uniqueness of this compound lies in its specific combination of iodine atoms and the hexanoic acid side chain, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
16344-99-3 |
|---|---|
Formule moléculaire |
C11H13I2NO3 |
Poids moléculaire |
461.03 g/mol |
Nom IUPAC |
6-(3,5-diiodo-4-oxopyridin-1-yl)hexanoic acid |
InChI |
InChI=1S/C11H13I2NO3/c12-8-6-14(7-9(13)11(8)17)5-3-1-2-4-10(15)16/h6-7H,1-5H2,(H,15,16) |
Clé InChI |
WGSJKRPLMADJHD-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)C(=CN1CCCCCC(=O)O)I)I |
SMILES canonique |
C1=C(C(=O)C(=CN1CCCCCC(=O)O)I)I |
Key on ui other cas no. |
16344-99-3 |
Synonymes |
1,4-Dihydro-3,5-diiodo-4-oxo-1-pyridinehexanoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















